molecular formula C20H23FN2O4S B4818968 Ethyl 2-(2,2-dimethylpropanamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Ethyl 2-(2,2-dimethylpropanamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Cat. No.: B4818968
M. Wt: 406.5 g/mol
InChI Key: GPPCHKCTDAZWRS-UHFFFAOYSA-N
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Description

Ethyl 2-(2,2-dimethylpropanamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a thiophene-based derivative featuring a pivalamido (2,2-dimethylpropanamido) group at position 2, a 2-fluorophenylcarbamoyl moiety at position 5, and an ethyl ester at position 3 of the thiophene core. Its molecular formula is C₂₁H₂₃FN₂O₄S (calculated molecular weight: 418.48 g/mol). The compound’s structural complexity arises from its multiple substituents, which influence its physicochemical properties, such as lipophilicity (logP ~3.5–4.0 estimated) and hydrogen-bonding capacity (polar surface area ~70 Ų). Thiophene derivatives of this class are often explored as intermediates in pharmaceutical synthesis, particularly for kinase inhibitors or protease modulators, though specific biological data for this compound remain unreported in the provided literature .

Properties

IUPAC Name

ethyl 2-(2,2-dimethylpropanoylamino)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4S/c1-6-27-18(25)14-11(2)15(28-17(14)23-19(26)20(3,4)5)16(24)22-13-10-8-7-9-12(13)21/h7-10H,6H2,1-5H3,(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPCHKCTDAZWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2F)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,2-dimethylpropanamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the thiophene ring, followed by the introduction of the carboxylate, amido, and carbamoyl groups. Common reagents used in these reactions include ethyl bromoacetate, 2,2-dimethylpropanamide, and 2-fluoroaniline. The reactions are often carried out under controlled temperatures and in the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,2-dimethylpropanamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(2,2-dimethylpropanamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,2-dimethylpropanamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-[(Cyclopropanecarbonyl)Amino]-5-[(2-Fluorophenyl)Carbamoyl]-4-Methylthiophene-3-Carboxylate

  • Substituents: Position 2: Cyclopropanecarbonylamino (C₄H₅NO) Position 5: 2-Fluorophenylcarbamoyl (identical to the target compound)
  • Molecular Weight : 390.43 g/mol
  • Key Properties: logP: 3.52, logD: 0.63, logSw (solubility): -3.76 Hydrogen-bond donors: 2, acceptors: 7
  • estimated -4.0 for the target). However, the lower molecular weight and logP (3.52 vs. ~4.0) suggest reduced membrane permeability .

Methyl 2-(4-Chlorobenzamido)-5-[(2-Fluorophenyl)Carbamoyl]-4-Methylthiophene-3-Carboxylate

  • Substituents: Position 2: 4-Chlorobenzamido (C₇H₅ClNO) Position 5: 2-Fluorophenylcarbamoyl (identical to the target)
  • Key Properties :
    • Molecular weight: ~420 g/mol (estimated)
    • logP: ~4.2 (aromatic chlorobenzamido increases lipophilicity)
  • Comparison :
    The 4-chlorobenzamido group introduces aromaticity and electronegativity, which may enhance π-π stacking interactions in target binding but reduce metabolic stability. The methyl ester (vs. ethyl in the target) slightly decreases molecular weight and may alter hydrolysis kinetics .

Ethyl 2-(2-Chloropropanamido)-4-Methyl-5-(Methylcarbamoyl)Thiophene-3-Carboxylate

  • Substituents: Position 2: 2-Chloropropanamido (C₃H₅ClNO) Position 5: Methylcarbamoyl (C₂H₄N₂O)
  • Key Properties :
    • CAS: 746607-43-2
    • logP: ~2.8 (estimated)
  • Comparison: The absence of a fluorophenyl group at position 5 diminishes aromatic interactions. Lower logP (2.8 vs. ~4.0) suggests reduced lipid solubility .

Methyl 2-(3-Chlorobenzamido)-5-[(2-Ethoxyphenyl)Carbamoyl]-4-Methylthiophene-3-Carboxylate

  • Substituents: Position 2: 3-Chlorobenzamido (C₇H₅ClNO) Position 5: 2-Ethoxyphenylcarbamoyl (C₉H₁₀FNO₂)
  • Key Properties :
    • CAS: 505095-53-4
    • Molecular weight: ~435 g/mol (estimated)
  • Comparison :
    The ethoxy group at position 5 enhances hydrophilicity but may sterically hinder target binding. The 3-chlorobenzamido group offers a meta-substitution pattern, differing from the para-chloro analog in compound 2.2, which could alter binding selectivity .

Structural and Functional Implications

  • In contrast, cyclopropanecarbonylamino (compound 2.1) offers a compact structure with improved solubility .
  • Pharmacokinetics : Ethyl esters (target and compound 2.1) generally exhibit slower hydrolysis than methyl esters (compounds 2.2 and 2.4), prolonging plasma half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2,2-dimethylpropanamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(2,2-dimethylpropanamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate

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